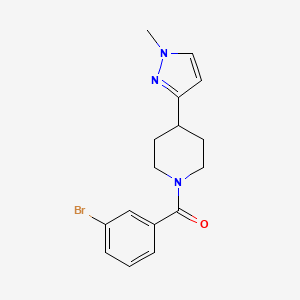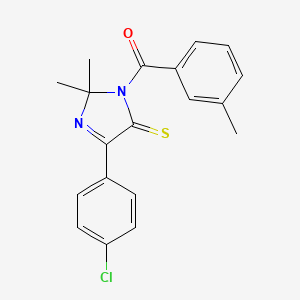
(3-bromophenyl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(3-bromophenyl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone” is a complex organic molecule. It contains a bromophenyl group, a methylpyrazolyl group, and a piperidinyl methanone group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The bromophenyl group, the methylpyrazolyl group, and the piperidinyl methanone group would all contribute to the overall structure .Aplicaciones Científicas De Investigación
Antileishmanial and Antimalarial Activities
Compounds bearing the pyrazole moiety have been reported to exhibit potent antileishmanial and antimalarial activities. The presence of a pyrazole ring in the structure of our compound suggests that it may also possess these activities and could be explored for potential use in treating leishmaniasis and malaria .
Anti-tubercular Activity
Imidazole-containing compounds have shown anti-tubercular activity against Mycobacterium tuberculosis. Although our compound contains a pyrazole rather than an imidazole ring, the similarity in ring structure may indicate a potential for anti-tubercular activity that could be investigated further .
Fungicidal Properties
Pyrimidine derivatives are known to control plant fungal diseases effectively. The structural similarity between pyrimidine and pyrazole rings could mean that our compound might exhibit fungicidal properties, which could be beneficial in agricultural research .
Neuroprotective Effects
Pyrazoline derivatives have been studied for their neuroprotective effects, including inhibition of acetylcholinesterase (AchE) activity and reduction of malondialdehyde (MDA) levels in the brain. The related pyrazole ring in our compound may confer similar neuroprotective potentials, which could be valuable in neurological research .
Molecular Simulation Studies
The structural features of this compound make it a candidate for molecular simulation studies to predict binding patterns and free energy interactions with various biological targets, aiding in the rational design of new therapeutic agents.
BMC Chemistry - Antileishmanial, antimalarial evaluation BMC Chemistry - Anti-tubercular activity De Gruyter - Pyrimidines in fungicides Springer - Neurotoxic potentials of pyrazoline derivative
Direcciones Futuras
The future directions for research on this compound could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential pharmacological activities could be explored further .
Mecanismo De Acción
Target of action
They have been used in the development of new drugs with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of action
Compounds containing a pyrazole ring are known to interact with various enzymes and receptors in the body, leading to their diverse biological activities .
Biochemical pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Compounds with similar structures have been found to interact with a variety of biochemical pathways related to their biological activities .
Pharmacokinetics
Compounds with similar structures are generally well absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of action
Based on the biological activities of similar compounds, it could potentially have a variety of effects depending on the target it interacts with .
Action environment
The action, efficacy, and stability of this compound could potentially be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds. Without specific information, it’s difficult to say exactly how these factors might influence its action .
Propiedades
IUPAC Name |
(3-bromophenyl)-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O/c1-19-8-7-15(18-19)12-5-9-20(10-6-12)16(21)13-3-2-4-14(17)11-13/h2-4,7-8,11-12H,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBISYMKGKDEBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2965674.png)

![4-((2-methylbenzyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2965681.png)





![N-[4-(benzyloxy)phenyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2965689.png)
![Tert-butyl N-[(3S,4R)-1-benzyl-4-(4-bromophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B2965690.png)



![6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride](/img/structure/B2965696.png)